Ethyl 4-(4-propoxybenzamido)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-[(4-propoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-13-24-17-11-7-14(8-12-17)18(21)20-16-9-5-15(6-10-16)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDOWSWPRSQQLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for Ethyl 4 4 Propoxybenzamido Benzoate
Retrosynthetic Analysis and Identification of Key Precursors for Ethyl 4-(4-Propoxybenzamido)benzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points: the amide bond and the ester bond.
The most logical primary disconnection is at the amide linkage (C-N bond), as amide bond formation is a robust and widely utilized transformation in organic synthesis. This disconnection yields two key precursors: Ethyl 4-aminobenzoate (B8803810) (also known as Benzocaine) and 4-propoxybenzoic acid .
A secondary disconnection can be performed on the Ethyl 4-aminobenzoate precursor at the ester linkage. This breaks it down further into 4-aminobenzoic acid and ethanol (B145695). Alternatively, Ethyl 4-aminobenzoate can be derived from Ethyl 4-nitrobenzoate through the reduction of the nitro group. Ethyl 4-nitrobenzoate, in turn, can be synthesized from 4-nitrobenzoic acid and ethanol.
Similarly, the precursor 4-propoxybenzoic acid can be disconnected at the ether linkage, leading to 4-hydroxybenzoic acid and a propyl halide, which are common starting materials.
Based on this analysis, the key precursors for the synthesis of this compound are identified as:
Ethyl 4-aminobenzoate
4-propoxybenzoic acid (or its activated form, 4-propoxybenzoyl chloride)
4-aminobenzoic acid
4-nitrobenzoic acid
Ethanol
This retrosynthetic strategy allows for a convergent synthesis, where the two main fragments are prepared separately and then coupled in a final step to form the target molecule.
Optimized Synthetic Routes for this compound
The synthesis of this compound is efficiently achieved in a two-step process that mirrors the retrosynthetic analysis: the formation of the benzoate (B1203000) ester followed by the creation of the benzamido amide linkage. eurjchem.com
The construction of the ethyl benzoate moiety primarily involves the synthesis of the key intermediate, Ethyl 4-aminobenzoate. Several established methodologies exist for this transformation.
Fischer Esterification of 4-Aminobenzoic Acid : This is a direct and common method involving the reaction of p-aminobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). libretexts.org The mixture is typically heated under reflux to drive the reaction towards the product. libretexts.org The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the ethanol nucleophile. The reaction is reversible, and the use of excess ethanol helps to shift the equilibrium towards the formation of the ester. libretexts.org
Reduction of Ethyl 4-Nitrobenzoate : An alternative and highly efficient route begins with the esterification of 4-nitrobenzoic acid to yield Ethyl 4-nitrobenzoate, followed by the reduction of the nitro group. google.com
The esterification of 4-nitrobenzoic acid is straightforward and avoids potential side reactions associated with the amino group.
The subsequent reduction of the nitro group to an amine can be accomplished through various methods. Catalytic hydrogenation is a widely used, clean, and efficient method, employing catalysts like platinum oxide or palladium on carbon (Pd/C) with hydrogen gas. lookchem.comorgsyn.orgresearchgate.net This method often results in high yields and purity. orgsyn.org Other reduction systems, such as using indium powder in an aqueous solution of ammonium (B1175870) chloride, have also been reported as effective and can be advantageous due to their selectivity and milder conditions. orgsyn.org
The formation of the benzamido linkage is the crucial step where the two primary precursors are joined. This N-acylation reaction involves the coupling of Ethyl 4-aminobenzoate with an activated form of 4-propoxybenzoic acid. researchgate.net
The most common and efficient method is the Schotten-Baumann reaction, which utilizes an acyl chloride. The synthesis proceeds as follows:
Activation of 4-Propoxybenzoic Acid : 4-propoxybenzoic acid is first converted to its more reactive acyl chloride derivative, 4-propoxybenzoyl chloride . This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
Amide Coupling : The resulting 4-propoxybenzoyl chloride is then reacted with Ethyl 4-aminobenzoate in the presence of a base. The reaction is often carried out in an inert, dry solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂). eurjchem.com The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. This approach is analogous to the synthesis of structurally similar compounds like Ethyl 4-(3-chlorobenzamido)benzoate. eurjchem.com
Alternative amidation methods involve the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Carbonyldiimidazole (CDI) can facilitate the direct coupling of 4-propoxybenzoic acid and Ethyl 4-aminobenzoate, avoiding the need to isolate the acyl chloride. scispace.comrsc.org
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact by minimizing waste and avoiding hazardous materials.
Esterification : In the Fischer esterification, corrosive and hazardous concentrated sulfuric acid can be replaced with solid acid catalysts, such as ion-exchange resins or zeolites. google.com These catalysts are reusable, easier to handle, and reduce the generation of acidic waste.
Amidation : Traditional amidation methods often generate significant stoichiometric byproducts. scispace.com Green alternatives focus on catalytic direct amidation, which couples a carboxylic acid and an amine without pre-activation.
Catalytic Methods : Boric acid has been shown to be a simple, inexpensive, and effective catalyst for the direct formation of amides from carboxylic acids and amines, often under solvent-free conditions. researchgate.netsemanticscholar.org Certain transition metal catalysts can also facilitate this transformation.
Biocatalysis : Enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze amide bond formation under mild conditions in green solvents. nih.gov This enzymatic approach offers high selectivity and avoids harsh reagents and byproducts. nih.gov
Solvent Choice and Solvent-Free Reactions : Replacing hazardous solvents like dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) or developing solvent-free reaction conditions, such as mechanochemical synthesis (grinding), can drastically improve the process's environmental profile. nih.gov
Synthesis of Structurally Related this compound Analogues and Derivatives
The synthesis of analogues with modified ester groups (e.g., replacing the ethyl group with propyl, butyl, or more complex moieties) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. A versatile approach to creating a library of such analogues involves a common intermediate.
Synthesis of the Common Intermediate : The key intermediate for this strategy is 4-(4-propoxybenzamido)benzoic acid . This can be synthesized via two primary routes:
Route A : Amidation of 4-aminobenzoic acid with 4-propoxybenzoyl chloride, followed by purification of the resulting carboxylic acid.
Route B : Synthesis of this compound as previously described, followed by a saponification (base-catalyzed hydrolysis) of the ethyl ester to yield the carboxylic acid.
Esterification with Diverse Alcohols : Once the 4-(4-propoxybenzamido)benzoic acid intermediate is obtained, it can be esterified with a variety of different alcohols to produce the desired analogues. Standard esterification conditions, such as Fischer esterification (acid-catalyzed reaction with the desired alcohol) or using coupling agents like CDI, can be employed. rsc.org This divergent approach allows for the efficient creation of numerous derivatives from a single, advanced intermediate. For example, reacting the intermediate with 1-butanol (B46404) would yield Butyl 4-(4-propoxybenzamido)benzoate.
Another, though often less efficient, method is transesterification . This involves reacting the parent this compound with a different alcohol (typically of a higher boiling point) in the presence of a catalyst. google.com This reaction is an equilibrium process where the ethanol is distilled off to drive the reaction toward the new ester product. google.com
Design and Synthesis of Analogues with Varied Propoxy Chain Lengths and Branching
The synthesis of analogues of this compound with different ether side chains is a key strategy for structure-activity relationship (SAR) studies. This is primarily achieved by modifying the 4-alkoxybenzoic acid precursor.
The general synthesis for these precursors starts from 4-hydroxybenzoic acid, which is O-alkylated using a variety of alkyl halides in the presence of a base like potassium hydroxide (B78521) in a solvent such as methanol. This Williamson ether synthesis approach is versatile and allows for the introduction of a wide range of alkyl groups. For instance, to create analogues with longer linear chains, 1-bromoalkanes (e.g., 1-bromobutane (B133212) for a butoxy group, 1-bromopentane (B41390) for a pentoxy group) would be used. To introduce branching, branched alkyl halides like 2-bromopropane (B125204) (for an isopropoxy group) or 2-bromo-2-methylpropane (B165281) (for a tert-butoxy (B1229062) group) can be employed.
Each of these synthesized 4-alkoxybenzoic acids can then be converted to its corresponding acyl chloride, typically by reacting it with thionyl chloride or oxalyl chloride. These acyl chlorides are then reacted with ethyl 4-aminobenzoate to yield the desired series of analogues. The reaction conditions for the amidation step are generally consistent across the series, involving the dropwise addition of the acyl chloride to a solution of ethyl 4-aminobenzoate in an aprotic solvent with a base to neutralize the HCl byproduct.
The following table outlines a representative set of analogues that could be synthesized using this methodology.
| Alkoxy Group | Alkyl Halide Precursor | Resulting Analogue Name |
| Methoxy (B1213986) | Bromomethane | Ethyl 4-(4-methoxybenzamido)benzoate |
| Ethoxy | Bromoethane | Ethyl 4-(4-ethoxybenzamido)benzoate |
| Butoxy | 1-Bromobutane | Ethyl 4-(4-butoxybenzamido)benzoate |
| Isopropoxy | 2-Bromopropane | Ethyl 4-(4-isopropoxybenzamido)benzoate |
| Isobutoxy | 1-Bromo-2-methylpropane | Ethyl 4-(4-isobutoxybenzamido)benzoate |
| Pentyloxy | 1-Bromopentane | Ethyl 4-(4-pentyloxybenzamido)benzoate |
Design and Synthesis of Analogues with Substituent Modifications on Aromatic Rings
Modifying the aromatic rings of this compound offers another avenue for creating a diverse library of analogues. Substituents can be introduced on either the benzamide (B126) (A-ring) or the benzoate (B-ring) portion of the molecule.
A-Ring Modifications:
To modify the A-ring (the 4-propoxybenzoyl moiety), the strategy involves starting with a substituted 4-hydroxybenzoic acid. For example, starting with 3-methyl-4-hydroxybenzoic acid and following the same synthetic sequence of propylation, conversion to the acyl chloride, and reaction with ethyl 4-aminobenzoate would yield Ethyl 4-(3-methyl-4-propoxybenzamido)benzoate. A variety of substituted 4-hydroxybenzoic acids are commercially available or can be synthesized, allowing for the introduction of a wide range of functional groups such as halogens, alkyls, and nitro groups at various positions on the A-ring.
B-Ring Modifications:
Modifications to the B-ring (the ethyl benzoate moiety) are achieved by using a substituted ethyl aminobenzoate as the starting material. For instance, reacting 4-propoxybenzoyl chloride with ethyl 3-chloro-4-aminobenzoate would produce Ethyl 3-chloro-4-(4-propoxybenzamido)benzoate. A range of substituted anilines can be synthesized and esterified to provide the necessary precursors for this approach. This allows for the exploration of electronic and steric effects of substituents on the B-ring.
A general reaction for the synthesis of these analogues is the acylation of a substituted aniline (B41778) with a substituted benzoyl chloride. nih.gov This reaction is typically carried out in an aprotic solvent in the presence of a base. eurjchem.com
Exploration of Multi-functionalized Derivative Synthesis
The synthesis of multi-functionalized derivatives of this compound involves incorporating additional functional groups into the molecule, which can serve as handles for further chemical modification or to introduce new properties.
One approach is to use starting materials that already contain additional functional groups. For example, starting with 3-amino-4-hydroxybenzoic acid would allow for the synthesis of a derivative with a free hydroxyl group on the B-ring, which could then be further functionalized. Similarly, a nitro group could be introduced onto either aromatic ring and subsequently reduced to an amine, providing a site for further derivatization.
Another strategy involves the use of precursors that can undergo further reactions after the core structure has been assembled. For instance, an analogue with a terminal alkyne or azide (B81097) group could be synthesized, which could then be used in "click" chemistry reactions to attach a wide variety of other molecules.
The synthesis of such multi-functionalized derivatives requires careful planning of the synthetic route to ensure that the various functional groups are compatible with the reaction conditions used in each step. Protecting groups may be necessary to temporarily mask reactive functionalities while other parts of the molecule are being modified.
Advanced Synthetic Methodologies
Microwave-Assisted Organic Synthesis of Benzoate and Benzamide Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, and its application to the synthesis of benzoate and benzamide derivatives, including this compound and its analogues, offers significant advantages over conventional heating methods. ajrconline.org
Microwave irradiation directly heats the reaction mixture, leading to a rapid increase in temperature and significantly reduced reaction times. rasayanjournal.co.in For the synthesis of benzamides, microwave-assisted methods have been shown to produce good yields in a fraction of the time required for conventional heating. rsc.org This is particularly advantageous for the high-throughput synthesis of compound libraries for screening purposes.
In a typical microwave-assisted synthesis of this compound, a mixture of 4-propoxybenzoyl chloride and ethyl 4-aminobenzoate in a suitable solvent (or under solvent-free conditions) would be subjected to microwave irradiation in a dedicated reactor. The reaction time and temperature can be precisely controlled, leading to cleaner reactions and often higher yields compared to traditional methods.
The benefits of MAOS extend to the synthesis of the precursors as well. For example, the esterification of 4-aminobenzoic acid and the hydrolysis of benzamides to benzoic acids can also be accelerated using microwave heating. ajrconline.org
Catalytic Approaches in the Derivatization of Aromatic Esters and Amides
Catalytic methods offer more efficient and environmentally friendly alternatives to stoichiometric reagents for the synthesis and derivatization of aromatic esters and amides.
Catalytic Amide Bond Formation:
While the reaction of an acyl chloride with an amine is a very common method for forming an amide bond, direct catalytic amidation of a carboxylic acid and an amine is a more atom-economical approach. Various catalysts have been developed for this transformation. For instance, boric acid and its derivatives have been shown to catalyze the direct formation of amides from carboxylic acids and amines, with water being the only byproduct. catalyticamidation.info Titanium tetrafluoride has also been reported as an effective catalyst for the direct amidation of aromatic carboxylic acids. rsc.org These methods could be applied to the synthesis of this compound by directly reacting 4-propoxybenzoic acid with ethyl 4-aminobenzoate in the presence of a suitable catalyst.
Catalytic Derivatization:
Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of aromatic esters and amides. These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, allowing for a wide range of modifications to the core structure of this compound. For example, palladium or nickel catalysts can be used to couple aromatic esters with organoboron compounds (Suzuki coupling) or other organometallic reagents to introduce new aryl or alkyl groups. While this would typically involve the ester group as a leaving group, related catalytic methods could potentially be used to functionalize the C-H bonds of the aromatic rings directly.
Spectroscopic Characterization of Synthesized Compounds
The structure of this compound and its synthesized analogues would be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Based on the structure of the parent compound and data from similar molecules, the following spectroscopic characteristics are expected:
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would show distinct signals for each of the different types of protons in the molecule.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (propoxy) | ~1.0 | Triplet | 3H |
| CH₂ (propoxy, middle) | ~1.8 | Sextet | 2H |
| OCH₂ (propoxy) | ~4.0 | Triplet | 2H |
| CH₃ (ethyl ester) | ~1.4 | Triplet | 3H |
| OCH₂ (ethyl ester) | ~4.4 | Quartet | 2H |
| Aromatic Protons (ortho to propoxy) | ~7.0 | Doublet | 2H |
| Aromatic Protons (meta to propoxy) | ~7.9 | Doublet | 2H |
| Aromatic Protons (ortho to ester) | ~8.1 | Doublet | 2H |
| Aromatic Protons (ortho to amide) | ~7.8 | Doublet | 2H |
| NH (amide) | ~8.5 | Singlet (broad) | 1H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| CH₃ (propoxy) | ~10 |
| CH₂ (propoxy, middle) | ~22 |
| OCH₂ (propoxy) | ~70 |
| CH₃ (ethyl ester) | ~14 |
| OCH₂ (ethyl ester) | ~61 |
| Aromatic Carbons | 114-163 |
| C=O (amide) | ~165 |
| C=O (ester) | ~166 |
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | ~3300 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | ~1715 |
| C=O stretch (amide I) | ~1650 |
| N-H bend (amide II) | ~1530 |
| C-O stretch (ether) | 1250-1000 |
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. For this compound (C₁₉H₂₁NO₄), the expected molecular weight is 327.38 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons will appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) rings. The protons of the ethyl group and the propoxy group will appear in the more upfield region. The integration of these signals provides the ratio of protons in each environment, while the splitting patterns (singlet, doublet, triplet, quartet, multiplet) reveal information about neighboring protons.
Based on analogous structures, the predicted chemical shifts (δ) are detailed in the table below. The two aromatic rings, being para-substituted, are expected to each show two sets of doublets, characteristic of an AA'BB' spin system. The amide proton (N-H) typically appears as a broad singlet.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | s | 1H | -NH- (Amide) |
| ~7.95 | d | 2H | Aromatic (H-c) |
| ~7.85 | d | 2H | Aromatic (H-b) |
| ~7.00 | d | 2H | Aromatic (H-a) |
| ~4.35 | q | 2H | -O-CH₂-CH₃ (Ethyl ester) |
| ~4.00 | t | 2H | -O-CH₂-CH₂-CH₃ (Propoxy) |
| ~1.85 | m | 2H | -O-CH₂-CH₂-CH₃ (Propoxy) |
| ~1.40 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |
| ~1.05 | t | 3H | -O-CH₂-CH₂-CH₃ (Propoxy) |
Note: Data are predicted based on chemical shift principles and analysis of structurally similar compounds. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbons of the ester and amide groups are the most deshielded, appearing furthest downfield. Aromatic carbons typically resonate in the 110-160 ppm range, while the aliphatic carbons of the ethyl and propoxy groups appear at higher field strengths.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | C=O (Ester) |
| ~165.0 | C=O (Amide) |
| ~162.0 | Aromatic C (quaternary, C-O propoxy) |
| ~142.5 | Aromatic C (quaternary, C-N) |
| ~131.0 | Aromatic CH (C-c) |
| ~130.0 | Aromatic CH (C-a) |
| ~126.0 | Aromatic C (quaternary, C-C=O amide) |
| ~122.0 | Aromatic C (quaternary, C-C=O ester) |
| ~119.0 | Aromatic CH (C-b) |
| ~114.5 | Aromatic CH (C-d) |
| ~70.0 | -O-CH₂- (Propoxy) |
| ~61.0 | -O-CH₂- (Ethyl ester) |
| ~22.5 | -CH₂- (Propoxy) |
| ~14.5 | -CH₃ (Ethyl ester) |
| ~10.5 | -CH₃ (Propoxy) |
Note: Data are predicted based on established chemical shift ranges and analysis of structurally similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bonds of the amide and ester, C-O bonds, and aromatic C-H bonds.
The presence of a sharp band around 3300 cm⁻¹ is indicative of the N-H stretching of the secondary amide. Two distinct carbonyl stretching bands are anticipated: one for the amide C=O (Amide I band) around 1650-1680 cm⁻¹ and another for the ester C=O at a higher frequency, typically 1710-1730 cm⁻¹. The difference in frequency is due to the different electronic environments of the two carbonyl groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide (N-H) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 2960-2850 | C-H Stretch (sp³) | Aliphatic C-H |
| ~1715 | C=O Stretch | Ester (C=O) |
| ~1660 | C=O Stretch (Amide I) | Amide (C=O) |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Amide (N-H) |
| 1280-1240 | C-O Stretch (asymmetric) | Aryl Ether & Ester |
| 1180-1020 | C-O Stretch (symmetric) | Aryl Ether & Ester |
Note: Data are predicted based on characteristic IR frequencies for known functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₉H₂₁NO₄), the molecular weight is 327.38 g/mol . The molecular ion peak [M]⁺ would therefore be expected at m/z 327.
Electron ionization (EI) would likely induce characteristic fragmentation patterns. Key fragmentation pathways would involve cleavage of the amide and ester bonds. Common fragments would include the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a peak at m/z 282, and the loss of the ethyl group (-C₂H₅, 29 Da). Another significant fragmentation would be the cleavage of the amide bond, which could generate the 4-propoxybenzoyl cation (m/z 163) and the ethyl 4-aminobenzoate radical cation (m/z 165) or related fragments.
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Structure / Fragment Lost |
| 327 | [M]⁺ (Molecular Ion) |
| 282 | [M - OC₂H₅]⁺ |
| 165 | [H₂NC₆H₄COOC₂H₅]⁺ (Ethyl 4-aminobenzoate cation) |
| 163 | [CH₃CH₂CH₂OC₆H₄CO]⁺ (4-Propoxybenzoyl cation) |
| 135 | [H₂NC₆H₄CO]⁺ |
| 121 | [HOC₆H₄CO]⁺ (from rearrangement and loss of propene) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: Data are predicted based on common fragmentation patterns for esters and amides.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophores in this compound are the two substituted benzene rings and the carbonyl groups, which form an extended conjugated system.
The presence of this extended π-system is expected to result in strong UV absorption. Typically, benzanilide-type structures exhibit two main absorption bands. A strong absorption band (π → π* transition) is expected at a shorter wavelength, likely around 260-290 nm. A weaker absorption band (n → π* transition), associated with the carbonyl groups, may be observed at a longer wavelength but is often obscured by the more intense π → π* transition. The exact position of the maximum absorbance (λ_max) is influenced by the solvent used. For instance, related compounds like ethyl 4-hydroxybenzoate (B8730719) show a λ_max around 256 nm in ethanol. mdpi.com
Predicted UV-Visible Absorption Data
| λ_max (nm) | Transition Type | Chromophore |
| ~285 | π → π* | Extended conjugated system (benzanilide) |
Note: Data are predicted based on the UV-Vis spectra of analogous aromatic esters and amides. The exact λ_max is solvent-dependent.
Structure Activity Relationship Sar Investigations of Ethyl 4 4 Propoxybenzamido Benzoate and Analogues
Impact of Systematic Modifications to the Ethyl Ester Moiety on Biological Activity
The ethyl ester group in ethyl 4-(4-propoxybenzamido)benzoate is a critical site for modification to alter pharmacokinetic and pharmacodynamic properties. Its primary roles often involve acting as a hydrogen bond acceptor and influencing solubility and metabolic stability.
Key modifications and their expected impact include:
Ester Homologation: Altering the length of the alkyl chain (e.g., from ethyl to methyl, propyl, or butyl) can modulate lipophilicity. An increase in chain length generally enhances lipophilicity, which may improve membrane permeability but could also lead to increased metabolic breakdown or reduced aqueous solubility.
Bioisosteric Replacement: Replacing the ester with bioisosteres—functional groups with similar steric and electronic properties—is a common strategy in medicinal chemistry. Replacing the ester with an amide, for instance, introduces a hydrogen bond donor, which could form new interactions with a biological target. nih.gov However, this also increases the rigidity of the bond. nih.gov Other potential bioisosteres include carboxylic acids (which would be ionized at physiological pH, increasing polarity), small heterocycles like oxadiazoles, or even a tetrazole ring, each conferring unique electronic and solubility characteristics. mdpi.com
Metabolic Lability: Esters are susceptible to hydrolysis by esterase enzymes in the body. Modifying the steric hindrance around the ester, for example by introducing branching in the ethyl group (e.g., an isopropyl ester), can increase metabolic stability and prolong the compound's duration of action.
The following table illustrates how systematic modifications to the ester group could influence biological activity, based on general medicinal chemistry principles.
| Modification | Rationale | Predicted Impact on Activity |
| Methyl Ester | Decrease lipophilicity and steric bulk | May increase aqueous solubility but could alter binding affinity. |
| Propyl/Butyl Ester | Increase lipophilicity | May enhance membrane permeability; potential for improved potency if binding pocket is hydrophobic. |
| Carboxylic Acid | Introduce a negative charge and hydrogen bond donor/acceptor | Drastically increases polarity; may form ionic interactions with target, potentially increasing potency but reducing cell permeability. |
| **Amide (e.g., -CONH₂) ** | Introduce hydrogen bond donor/acceptor capabilities | Can form different hydrogen bonds with the target compared to the ester; generally increases metabolic stability. nih.gov |
Influence of the Propoxy Side Chain's Stereoelectronic Properties on Biological Profiles
The propoxy group (-O-CH₂CH₂CH₃) on the benzoyl ring is a key determinant of the molecule's interaction with its biological target, primarily through hydrophobic and van der Waals interactions.
Key considerations for the propoxy chain include:
Chain Length and Lipophilicity: The length of the alkoxy chain directly impacts the lipophilicity of the molecule. Shortening the chain (to methoxy (B1213986) or ethoxy) would decrease lipophilicity, potentially improving solubility but possibly weakening binding if the target has a deep hydrophobic pocket. Conversely, lengthening the chain (to butoxy or pentoxy) would increase lipophilicity, which might enhance binding affinity up to a certain point (a "lipophilic cliff"), after which increased nonspecific binding or insolubility could reduce activity.
Branching and Steric Effects: Introducing branching into the alkyl chain (e.g., replacing propoxy with isopropoxy) can have significant steric effects. This can influence the molecule's preferred conformation and how it fits into a binding site. Branching can also increase metabolic stability by shielding the ether linkage from enzymatic cleavage.
Electronic Effects: While primarily hydrophobic, the oxygen atom of the propoxy group acts as a weak electron-donating group through resonance, which can influence the electron density of the attached aromatic ring. libretexts.org Replacing the ether linkage with other groups (e.g., an alkyl chain or a thioether) would alter these electronics.
The table below summarizes the potential effects of modifying the propoxy side chain.
| Modification | Stereoelectronic Change | Predicted Impact on Biological Profile |
| Methoxy/Ethoxy | Decreased lipophilicity and size | Potential for improved aqueous solubility; activity may decrease if a larger hydrophobic pocket is present. |
| Isopropoxy | Increased steric bulk near the ring | May improve metabolic stability; could enhance or disrupt binding depending on the shape of the target site. |
| Butoxy/Pentoxy | Increased lipophilicity and chain flexibility | May improve potency by accessing deeper hydrophobic regions of the target; risk of reduced solubility and increased nonspecific binding. |
| Cyclopropyloxy | Introduces conformational rigidity | Restricts the orientation of the side chain, which could be beneficial if it locks the molecule into a bioactive conformation. |
Positional and Substituent Effects on the Benzamido Aromatic Ring System and Its Activity Contributions
The two aromatic rings of the central benzamido core are crucial for activity, often participating in π-π stacking, hydrophobic, and van der Waals interactions with the biological target. The nature, position, and electronic properties of substituents on these rings can dramatically alter biological activity. researchgate.netlibretexts.org
Substituent Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) like -OH and -NH₂, or electron-withdrawing groups (EWGs) like -NO₂ and -CN. libretexts.org EDGs increase the electron density of the aromatic ring, which can enhance interactions with electron-poor regions of a target. EWGs decrease electron density and can be important for hydrogen bonding or avoiding steric clashes. researchgate.net
Halogen Substitution: Introducing halogens (F, Cl, Br) can influence activity through several mechanisms. They are electron-withdrawing inductively but can also participate in specific halogen bonding interactions with a target. Their steric bulk also increases progressively from fluorine to iodine, which can be used to probe the size of a binding pocket.
Analysis of Conformational Constraints and Stereochemistry in Relation to Biological Activity
The benzanilide (B160483) scaffold of this compound is not planar. There is hindered rotation around the amide C-N bond and the bonds connecting the rings to the amide group. researchgate.netresearchgate.net This results in a preferred three-dimensional conformation that is crucial for biological activity.
Introduction of Chiral Centers: While the parent molecule is achiral, introducing stereocenters can lead to stereoisomers (enantiomers or diastereomers) with different biological activities. For example, modifying the propoxy chain to a sec-butoxy group would create a chiral center. One enantiomer may fit the target binding site perfectly, while the other may have significantly lower or no activity. This stereoselectivity is a hallmark of specific ligand-receptor interactions.
Computational Approaches to Structure-Activity Relationships
Computational modeling is a powerful tool for understanding and predicting the SAR of compounds like this compound and its analogues.
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
The process involves:
Data Set: A training set of molecules with known biological activities is compiled.
Descriptor Calculation: Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Model Generation: Statistical methods, such as multiple linear regression or partial least squares, are used to create an equation that correlates the descriptors with biological activity. nih.gov A robust model will have high correlation coefficients (R²) and good cross-validated coefficients (Q²). nih.govnih.gov
Prediction: The validated QSAR model can then be used to predict the activity of new analogues before they are synthesized, helping to prioritize the most promising candidates. mdpi.com
For example, a hypothetical QSAR equation might look like: Biological Activity = c0 + c1(logP) - c2(Molecular Volume) + c3*(Dipole Moment) This would imply that activity increases with lipophilicity and dipole moment but decreases with molecular size.
When the structure of the biological target is unknown, ligand-based pharmacophore modeling can be used to identify the essential structural features required for activity. A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interaction with a specific target.
The process involves:
Conformational Analysis: A set of active molecules is conformationally analyzed to identify their possible 3D shapes.
Feature Identification: Common chemical features are identified, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. researchgate.net
Model Generation and Validation: A 3D model is generated that places these features in a specific spatial arrangement. The model is validated by its ability to distinguish active from inactive molecules. nih.govnih.gov
For a series of active benzanilide analogues, a pharmacophore model might consist of two aromatic rings, a hydrogen bond acceptor (the ester carbonyl), and a hydrophobic feature (the propoxy chain), all positioned at specific distances and angles from one another. researchgate.nettandfonline.com This model serves as a 3D query to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
Conformational Analysis and Derivation of Molecular Descriptors for SAR
A critical aspect of understanding the structure-activity relationship (SAR) of this compound and its analogues lies in a thorough analysis of their three-dimensional structures and the quantification of their physicochemical properties through molecular descriptors. This section delves into the methodologies employed for conformational analysis and the subsequent derivation of descriptors that are pivotal for building robust SAR models.
Conformational Analysis
The biological activity of a molecule is intrinsically linked to its conformation, as this dictates how it interacts with its biological target. For flexible molecules like this compound, which possess several rotatable bonds, a comprehensive conformational analysis is essential. Benzanilides, the core structure of the compound , are known to exist as a mixture of conformers in solution. nih.govresearchgate.net The conformational flexibility primarily arises from rotation around the amide bond and the bonds connecting the phenyl rings to the amide group.
To illustrate the type of data generated from such an analysis, a hypothetical conformational analysis of this compound is presented in Table 1. This table outlines the key dihedral angles that define the spatial arrangement of the molecule's constituent parts.
Table 1: Hypothetical Conformational Analysis Data for this compound This table is for illustrative purposes to demonstrate the type of data generated from a conformational analysis and is not based on published experimental or computational results for this specific molecule.
| Dihedral Angle | Definition | Calculated Value (degrees) |
| ω | O=C-N-H (Amide Bond) | 180 (trans) / 0 (cis) |
| Φ | C-C-N-C (Anilino Ring) | 35 |
| Ψ | N-C-C-C (Benzoyl Ring) | 45 |
The relative energies of different conformers are also calculated to determine the most stable, or ground-state, conformation. This information is crucial for understanding which shape the molecule is most likely to adopt when approaching its target receptor.
Derivation of Molecular Descriptors
Once the conformational preferences of this compound and its analogues are understood, a variety of molecular descriptors can be calculated to quantify their structural, electronic, and physicochemical properties. These descriptors are the foundation of Quantitative Structure-Activity Relationship (QSAR) models, which seek to establish a mathematical correlation between the chemical structure and biological activity. nih.govarchivepp.comigi-global.commdpi.com
Molecular descriptors can be broadly categorized as follows:
Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These descriptors are vital for understanding interactions with polar residues in a receptor binding site. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific shape indices (e.g., Kier's shape indices) are used to quantify the spatial arrangement of atoms. nih.gov These are critical for determining how well a molecule fits into its binding pocket.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP) or the distribution coefficient (LogD). igi-global.com
Topological Descriptors: These are numerical values derived from the two-dimensional representation of a molecule's structure, such as molecular connectivity indices. nih.gov They provide information about the branching and connectivity of atoms within the molecule.
The process of deriving these descriptors typically involves computational software that can calculate them based on the molecule's 3D structure. For a series of analogues of this compound, these descriptors would be calculated for each molecule to build a dataset for QSAR analysis.
Table 2 provides an illustrative example of the types of molecular descriptors that would be derived for a series of hypothetical analogues of this compound.
Table 2: Illustrative Molecular Descriptors for SAR Analysis of this compound Analogues This table presents hypothetical data for illustrative purposes to show the types of descriptors used in SAR studies. The values are not based on actual measurements.
| Compound | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | 4.5 | 327.38 | 61.83 | -6.2 | -1.5 |
| Analogue 1 (propoxy -> ethoxy) | 4.0 | 313.35 | 61.83 | -6.3 | -1.4 |
| Analogue 2 (propoxy -> butoxy) | 5.0 | 341.41 | 61.83 | -6.1 | -1.6 |
| Analogue 3 (ethyl -> methyl ester) | 4.2 | 313.35 | 61.83 | -6.2 | -1.5 |
By systematically analyzing the conformational properties and molecular descriptors of this compound and its analogues, researchers can gain valuable insights into the structural requirements for biological activity. This knowledge is instrumental in the rational design of new compounds with improved potency and selectivity.
Limited Research Available on the Molecular Mechanism of Action for this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published research detailing the molecular mechanism of action for the chemical compound this compound. As a result, a detailed analysis according to the requested outline cannot be provided at this time.
The specific areas where information is not publicly available include:
Elucidation of Specific Molecular Interactions with Biological Targets: There are no identified studies that provide a comprehensive binding site analysis or detail the intermolecular forces, such as hydrogen bonding, Van der Waals interactions, or π-π stacking, with any biological targets.
Structural Biology Techniques for Ligand-Target Complex Characterization: No literature was found that describes the use of techniques like X-ray crystallography or NMR spectroscopy to characterize the complex of this compound with a biological target.
Functional Modulation of Target Proteins: Information regarding the compound's effect on enzyme kinetics, including inhibition constants or allosteric effects, is not available. Similarly, there is no data on its potential role in receptor agonism, antagonism, or allosteric modulation.
Profiling of Intracellular Signaling Pathway Modulation: There is no research detailing the impact of this compound on any intracellular signaling pathways.
Due to the absence of foundational research identifying the biological targets and characterizing the molecular interactions of this compound, the generation of an article with the specified detailed subsections is not feasible. Further empirical studies are required to elucidate the pharmacological and biochemical properties of this compound.
Molecular Mechanism of Action Studies for Ethyl 4 4 Propoxybenzamido Benzoate
Investigations into Biochemical Pathway Perturbations (e.g., Glucose Metabolism, Glycolysis, Tricarboxylic Acid Cycle)
Comprehensive searches of available scientific literature and research databases did not yield any specific studies investigating the direct effects of Ethyl 4-(4-propoxybenzamido)benzoate on biochemical pathways such as glucose metabolism, glycolysis, or the tricarboxylic acid cycle. Consequently, there is no published data to report on the perturbations of these specific metabolic pathways by this compound.
While research exists for broader categories of related compounds, such as benzamide (B126) derivatives, which have been explored for their potential to modulate enzymes like glucokinase involved in glucose metabolism, these findings are not directly applicable to this compound. nih.govresearchgate.netnih.govresearchgate.net The specific molecular structure of a compound dictates its biological activity, and extrapolating findings from analogous compounds would be scientifically inappropriate without direct experimental evidence.
Therefore, the molecular mechanism of action for this compound concerning its impact on central energy metabolism pathways remains uncharacterized in the public domain. Further research, including in vitro enzymatic assays and in vivo metabolic studies, would be necessary to elucidate any potential role this specific compound may play in modulating glucose metabolism, glycolysis, or the tricarboxylic acid cycle.
Data Tables
No data tables concerning the effect of this compound on glucose metabolism, glycolysis, or the tricarboxylic acid cycle are available due to the absence of relevant research findings.
Target Identification and Validation for Ethyl 4 4 Propoxybenzamido Benzoate
Methodologies for Identifying Putative Biological Targets
The initial phase of target discovery for Ethyl 4-(4-propoxybenzamido)benzoate would involve a series of screening and profiling techniques designed to generate hypotheses about its molecular interactions within a biological system.
Phenotypic screening is a foundational approach in drug discovery where a compound's effect on cellular or organismal phenotype is observed without prior knowledge of the specific target. criver.com For this compound, this would involve exposing various cell lines or model organisms to the compound and monitoring for specific phenotypic changes, such as inhibition of cancer cell proliferation, reduction of inflammatory markers, or modulation of a specific signaling pathway.
Once a desirable phenotype is observed, the challenging process of target deconvolution begins. nih.gov This involves identifying the specific molecular target responsible for the observed effect. Techniques such as affinity chromatography, where the compound is immobilized to capture its binding partners from cell lysates, could be employed. nih.gov
Illustrative Data Table: Phenotypic Screening of this compound
| Cell Line | Phenotypic Effect Observed | Potency (IC50) |
| MCF-7 (Breast Cancer) | Inhibition of cell proliferation | 5.2 µM |
| A549 (Lung Cancer) | Induction of apoptosis | 7.8 µM |
| RAW 264.7 (Macrophage) | Reduction in nitric oxide production | 3.1 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Genetic association studies, such as genome-wide association studies (GWAS), can provide valuable insights into potential drug targets by identifying genes associated with a particular disease. azolifesciences.comgenome.gov If this compound is being investigated for a specific disease, data from GWAS can highlight potential targets within the disease-associated genetic pathways.
Functional genomics then aims to link genotype to phenotype, often using high-throughput methods to understand gene function. nih.gov For instance, a library of genetically modified cell lines, each with a single gene knocked out or overexpressed, could be screened in the presence of this compound. ahajournals.org If a particular genetic modification alters the cell's sensitivity to the compound, it suggests that the modified gene or its protein product may be a target or part of the target pathway.
Chemogenomic profiling systematically studies the interactions of a small molecule with a collection of gene products. rsc.org This can be achieved by screening the compound against a panel of targets, such as a kinase or protease panel, to identify direct interactions. In the case of this compound, this would involve testing its activity against a broad array of purified enzymes or receptors in biochemical assays.
Another approach is to compare the cellular phenotype induced by this compound with the phenotypes produced by a library of well-characterized compounds with known targets. biorxiv.org If the compound elicits a similar phenotypic "fingerprint" to a known inhibitor of a specific protein, it suggests that they may share a common target. nih.gov
Illustrative Data Table: Chemogenomic Profiling of this compound against a Kinase Panel
| Kinase Target | Inhibition at 10 µM |
| EGFR | 12% |
| VEGFR2 | 8% |
| Aurora Kinase A | 85% |
| CDK2 | 15% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Target Validation Methodologies
Following the identification of putative targets, a rigorous validation process is essential to confirm these hypotheses.
To confirm a direct interaction between this compound and a putative target, a variety of biochemical and cellular assays can be utilized. Biochemical assays, using purified proteins, can measure the compound's binding affinity and inhibitory activity. charnwooddiscovery.com Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the interaction.
Cellular target engagement assays are crucial to confirm that the compound interacts with its target within a living cell. discoverx.comdiscoverx.com Methods like the Cellular Thermal Shift Assay (CETSA) can be employed, where the compound's binding to its target protein is shown to increase the protein's thermal stability. drughunter.com
Illustrative Data Table: Biochemical and Cellular Target Engagement of this compound with Aurora Kinase A
| Assay Type | Metric | Value |
| Biochemical (SPR) | Binding Affinity (KD) | 0.5 µM |
| Cellular (CETSA) | Thermal Shift (ΔTm) | +3.2 °C |
| Cellular (Functional) | Inhibition of substrate phosphorylation | IC50 = 1.2 µM |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
CRISPR-based technologies have become powerful tools for target validation. selectscience.netnih.gov By using CRISPR-Cas9 to knock out the gene encoding the putative target protein, researchers can assess whether the absence of the protein phenocopies the effect of this compound. biocompare.comnih.gov Conversely, if the knockout cells become resistant to the compound, it provides strong evidence that the protein is the direct target. researchgate.net
CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) can also be used to knockdown or overexpress the target gene, respectively, to further investigate the functional relationship between the target and the compound's activity. researchgate.net
Proteomics-Based Approaches for Target Identification and Validation
Chemical proteomics has become an indispensable tool for elucidating the molecular targets of small molecules directly within a complex biological system, such as a cell lysate or even in living cells. worldpreclinicalcongress.com These approaches are vital for discovering both the intended targets and unintended off-targets, providing a comprehensive understanding of a compound's bioactivity. For a compound like this compound, several proteomics strategies could be employed.
One of the most common methods is affinity-based chemical proteomics . This technique involves immobilizing a derivative of this compound onto a solid support, such as chromatography beads. nih.gov This "bait" is then incubated with a protein mixture (e.g., cell lysate). Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and subsequently identified using high-resolution mass spectrometry. researchgate.net To distinguish specific binders from non-specific ones, a control experiment is typically run where free this compound is added to compete for binding, thus preventing the true targets from being captured by the immobilized compound.
Another powerful technique is photoaffinity labeling (PAL) in conjunction with proteomics. nih.gov This method involves chemically modifying this compound to include a photoreactive group (like a diazirine) and an affinity tag (like biotin (B1667282) or an alkyne). nih.gov This modified probe is introduced to cells or cell lysates. Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby interacting proteins. The tagged proteins can then be isolated and identified by mass spectrometry. The small size of the diazirine group ensures minimal disruption to the parent molecule's activity. nih.gov
Thermal shift assays (TSA) coupled with proteomics offer a label-free approach to target identification. worldpreclinicalcongress.comnih.gov This method relies on the principle that a protein's thermal stability changes upon ligand binding. By heating a cell lysate in the presence and absence of this compound and measuring the amounts of soluble protein at different temperatures using mass spectrometry, it is possible to identify proteins that are stabilized by binding to the compound. worldpreclinicalcongress.com
These proteomics approaches provide a global view of the potential protein interactions of this compound, which is crucial for validating its primary target and understanding potential polypharmacology or toxicity.
| Proteomics Method | Principle | Advantages | Considerations for this compound |
| Affinity Chromatography | Immobilized compound captures binding proteins from a lysate for MS identification. researchgate.net | Relatively straightforward, identifies direct binders. | Requires chemical modification for immobilization, which may alter binding. Risk of identifying non-specific binders. researchgate.net |
| Photoaffinity Labeling (PAL) | A photoreactive compound derivative forms covalent bonds with targets upon UV exposure, enabling their isolation and identification. nih.govnih.gov | Captures interactions in a more physiological context (including in live cells), identifies direct binders. | Synthesis of the probe can be complex. The modification might affect compound activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of target proteins, which is detected by quantifying soluble protein levels after heating. worldpreclinicalcongress.com | Label-free approach, can be performed in live cells, confirms direct target engagement in a physiological setting. | May not be suitable for all protein classes; requires sensitive mass spectrometry for proteome-wide analysis. |
Assay Development and Validation for High-Throughput Screening of Target Interactions
Once a primary target for this compound is identified and validated, the next step is often to discover more potent or optimized molecules. High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of hundreds of thousands to millions of compounds against the biological target. researchgate.net The foundation of a successful HTS campaign is a robust, reliable, and reproducible assay.
Design of HTS-Compatible Assays with Robust Quality Measures
The design of an HTS assay must balance biological relevance with the practical demands of automation, miniaturization, and cost. Assays can be broadly categorized as biochemical or cell-based. A biochemical assay would use purified target protein and measure the direct effect of this compound on its activity or binding, while a cell-based assay would measure a downstream consequence of target engagement within a living cell. nih.gov
To ensure the data generated is reliable, several quality control metrics are used to validate the assay before starting a full-scale screen. rsc.org These measures assess the assay's performance and its ability to distinguish true "hits" from inactive compounds. researchgate.net
Signal Window (SW) or Signal-to-Background (S/B) Ratio : This is the ratio of the signal from a positive control (e.g., a known activator or inhibitor) to that of a negative control (e.g., DMSO vehicle). A larger window indicates a more robust assay that is less susceptible to experimental noise.
Coefficient of Variation (%CV) : This metric measures the relative variability of data points within a sample set (e.g., replicates of the positive or negative control). A low %CV (typically <10-15%) indicates high precision and reproducibility. rsc.org
Z'-Factor : This is a statistical parameter that reflects both the signal window and the data variation. It is considered the gold standard for quantifying HTS assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. nih.gov
The development process involves optimizing various parameters such as protein and substrate concentrations, buffer conditions, and the choice of detection technology (e.g., fluorescence, luminescence, or absorbance) to achieve the best possible performance on these quality metrics.
| Quality Metric | Description | Acceptable Range for HTS | Formula |
| Signal Window (SW) | The fold difference between the positive and negative control signals. | >2 | Mean(Positive Control) / Mean(Negative Control) |
| Coefficient of Variation (%CV) | A measure of the dispersion of data points in a series around the mean. | <15% | (Standard Deviation / Mean) * 100 |
| Z'-Factor | A measure of statistical effect size that reflects both the dynamic range and data variation. | 0.5 to 1.0 | 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|] |
Optimization of Reagent and Signal Stability for Screening Campaigns
HTS campaigns are conducted over extended periods, often involving thousands of multi-well plates. Therefore, the stability of all reagents and the signal being measured is critical for ensuring consistency and reliability from the first plate to the last. rsc.orgnih.gov
Reagent Stability : The stability of the target protein, substrates, and any detection reagents must be confirmed under the exact conditions of the HTS campaign. rsc.org This includes assessing their stability when stored in bulk and after being dispensed into microplates. Factors such as temperature fluctuations, prolonged incubation times, and the concentration of dimethyl sulfoxide (B87167) (DMSO)—the solvent used for most compound libraries—can degrade reagents and compromise assay performance. For instance, the activity of an enzyme target for this compound would be tested over several hours or days at the screening temperature to ensure it remains constant.
Signal Stability : The signal generated by the assay (e.g., fluorescence or luminescence) must also be stable for a sufficient period to allow all plates in a batch to be read by the detection instrument without significant signal decay. nih.gov Endpoint assays, where the reaction is stopped before reading, are common in HTS and require a stable final signal. nih.gov Optimization may involve adjusting buffer components, adding stabilizing agents, or modifying the assay protocol to ensure that the signal from the first plate read is comparable to the last. Validating reagent and signal stability during assay development de-risks the full-scale HTS campaign, preventing costly and time-consuming failures. rsc.org
| Stability Issue | Potential Cause | Optimization Strategy |
| Enzyme/Protein Degradation | Suboptimal pH, temperature, extended incubation, protease contamination. | Optimize buffer conditions (pH, salts), add stabilizing agents (e.g., BSA, glycerol), include protease inhibitors, shorten incubation time. |
| Compound Instability/Precipitation | Poor solubility in aqueous assay buffer, reaction with buffer components. | Optimize buffer composition, check compound stability at screening concentration, reduce final DMSO concentration if possible. |
| Signal Decay (Luminescence/Fluorescence) | Reagent degradation, product instability, photobleaching (for fluorescence). | Use stabilized detection reagents, reduce time between reagent addition and plate reading, minimize light exposure for fluorescent assays. |
| Plate Edge Effects | Differential evaporation from wells on the edge of the plate during incubation. | Use humidified incubators, use plate lids, avoid using the outer rows/columns of the plate for samples. |
Computational and in Silico Approaches in the Research of Ethyl 4 4 Propoxybenzamido Benzoate
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding DynamicsNo molecular dynamics simulation studies for Ethyl 4-(4-propoxybenzamido)benzoate have been found in the public domain. Therefore, a discussion on its conformational sampling and binding dynamics is not feasible.
Future research may explore the potential of this compound using these powerful in silico techniques, which would then provide the necessary data to populate the sections outlined in this article structure. Until such research is published, a detailed, scientifically accurate article focusing solely on the computational studies of this compound cannot be generated.
De Novo Drug Design and Scaffold Hopping Approaches for Novel Chemotypes
De novo drug design and scaffold hopping are powerful computational strategies for the creation of novel molecules with desired biological activities. nih.govbenevolent.com These techniques are particularly useful for moving beyond existing chemical matter and exploring new intellectual property space.
De Novo Drug Design
De novo design algorithms construct novel molecular structures from the ground up, either by assembling fragments or by growing a molecule atom-by-atom within the constraints of a biological target's binding site. nih.gov For this compound, a hypothetical de novo design approach could begin with the identification of a putative biological target. Assuming the compound has an inhibitory effect on a particular enzyme, the enzyme's crystal structure would be used to define a binding pocket.
Computational software could then be employed to generate a diverse library of molecules that are predicted to have high binding affinity for this active site. The design process could be guided by the key pharmacophoric features of this compound, such as the hydrogen bond donor and acceptor capabilities of the amide linkage, the aromatic rings, and the ethyl ester group. The propoxy group could be explored for its role in occupying a hydrophobic pocket within the target. The algorithm might generate entirely new core structures that maintain these key interactions while possessing improved properties such as enhanced potency or better metabolic stability.
Scaffold Hopping
Scaffold hopping is a computational technique used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. uniroma1.itnih.gov This approach is valuable for overcoming issues with a known scaffold, such as poor pharmacokinetic properties or existing patents. Starting with this compound as the template, scaffold hopping algorithms could be employed to replace the central benzamide (B126) core with other chemical moieties that preserve the spatial arrangement of the key interacting groups.
For example, the benzamide scaffold could be replaced with bioisosteric equivalents such as a thiazole (B1198619), an oxadiazole, or other heterocyclic systems. researchgate.net These new scaffolds would be designed to maintain the relative orientation of the propoxybenzoyl and the ethyl benzoate (B1203000) moieties, thus preserving the interactions with the biological target. The goal is to discover a completely different chemical class that exhibits the same or improved biological activity.
Below is a hypothetical table illustrating potential novel chemotypes that could be generated from this compound using these design strategies.
| Design Strategy | Original Scaffold | Novel Scaffold | Rationale |
| De Novo Design | Benzamide | Imidazole-based | Generation of a novel core structure that fits within the target binding pocket and maintains key hydrogen bonding interactions. |
| Scaffold Hopping | Benzamide | 1,2,4-Oxadiazole | Replacement of the amide bond with a bioisosteric oxadiazole to improve metabolic stability while maintaining key pharmacophoric features. |
| Scaffold Hopping | Ethyl Benzoate | Ethyl Thiazolecarboxylate | Substitution of the phenyl ring with a thiazole to alter electronic properties and potentially introduce new interactions with the target. |
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in drug discovery, capable of predicting a wide range of molecular properties and accelerating the design-make-test-analyze cycle. tandfonline.comnih.govnih.gov For this compound and its analogs, AI and ML models can be instrumental in predicting their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their physicochemical properties. colab.wsspringernature.com
Predictive Modeling of Physicochemical and ADMET Properties
Machine learning models, such as random forests, support vector machines, and deep neural networks, can be trained on large datasets of known compounds to learn the complex relationships between chemical structure and biological or physicochemical properties. arxiv.orgtandfonline.com These trained models can then be used to predict the properties of novel, un-synthesized molecules.
For a virtual library of analogs of this compound, ML models could predict key parameters such as:
Solubility: Predicting the aqueous solubility is crucial for oral bioavailability.
Permeability: Estimating the ability of a compound to cross biological membranes, such as the intestinal wall or the blood-brain barrier.
Metabolic Stability: Predicting the susceptibility of a compound to metabolism by liver enzymes, which influences its half-life. youtube.com
Toxicity: Identifying potential toxic liabilities early in the discovery process.
The following interactive table presents a hypothetical dataset of predicted properties for a series of virtual analogs of this compound, where modifications have been made to the propoxy and ethyl groups.
| Compound ID | Structure | Predicted LogS (Solubility) | Predicted Caco-2 Permeability (nm/s) | Predicted Microsomal Clearance (µL/min/mg) | Predicted hERG Inhibition (pIC50) |
| EPB-001 | This compound | -4.2 | 15.5 | 35 | < 5 |
| EPB-002 | Isopropyl 4-(4-propoxybenzamido)benzoate | -4.5 | 12.1 | 42 | < 5 |
| EPB-003 | Ethyl 4-(4-isopropoxybenzamido)benzoate | -4.3 | 18.2 | 28 | < 5.2 |
| EPB-004 | Ethyl 4-(4-butoxybenzamido)benzoate | -4.8 | 10.5 | 55 | < 4.8 |
| EPB-005 | Mthis compound | -3.9 | 20.1 | 30 | < 5.1 |
These predictions can help prioritize which analogs to synthesize and test experimentally, thereby saving significant resources.
Network-Based Methods in Drug Discovery and Target Prioritization
Network-based methods, often referred to as network pharmacology, provide a systems-level understanding of drug action by analyzing the complex web of interactions between drugs, targets, and diseases. nih.govnih.gov This approach is particularly valuable for identifying novel drug targets and for understanding the polypharmacology of a compound, where a single molecule may interact with multiple targets. rroij.commdpi.com
Target Identification and Prioritization
For this compound, network-based approaches can be used to predict its potential biological targets. rsc.org This can be achieved by constructing a network of known drug-target interactions and then using the chemical structure of the compound to infer its likely targets based on the principle of "guilt-by-association," where structurally similar molecules are likely to share common targets.
Once a set of potential targets has been identified, these can be mapped onto protein-protein interaction (PPI) networks and disease-associated pathways. nih.govmdpi.com This allows for the prioritization of targets that are central to a particular disease network. For example, if this compound is found to interact with a protein that is a key node in a cancer signaling pathway, this would provide a strong rationale for investigating its potential as an anticancer agent.
Elucidating Mechanism of Action
Network analysis can also help to elucidate the mechanism of action of a compound by identifying the biological pathways that are perturbed by its interactions with multiple targets. This holistic view can reveal unexpected therapeutic opportunities and potential side effects. By understanding the network-level effects of this compound and its derivatives, researchers can more effectively guide the optimization of these compounds for a desired therapeutic outcome.
Preclinical Biochemical and Biological Activity Investigations of Ethyl 4 4 Propoxybenzamido Benzoate
In Vitro Enzyme Kinetic Studies for Specific Biological Targets (e.g., KM, Vmax, Kcat, Ki Determinations)
There is no specific information available in the public domain regarding in vitro enzyme kinetic studies for Ethyl 4-(4-propoxybenzamido)benzoate. Such studies are crucial in early drug discovery to elucidate the mechanism of action of a compound on a specific enzyme. These investigations would typically determine key parameters such as the Michaelis constant (KM), maximum velocity (Vmax), catalytic constant (kcat), and inhibition constant (Ki). This data helps in understanding the affinity of the compound for the enzyme and the nature of its inhibitory activity (e.g., competitive, non-competitive, or uncompetitive).
Cell-Based Assays for Specific Biological Responses (e.g., Cellular Uptake, Signal Transduction Modulation)
Detailed results from cell-based assays investigating the specific biological responses to this compound, such as cellular uptake and modulation of signal transduction pathways, are not extensively reported in peer-reviewed literature. Cell-based assays are fundamental to understanding how a compound affects cellular functions in a more physiologically relevant context than enzyme assays. These studies would typically involve exposing cultured cells to the compound and measuring various endpoints, such as the activation or inhibition of specific signaling cascades (e.g., MAPK/ERK, PI3K/Akt pathways) or its ability to be transported into the cell.
Analysis of Gene Expression and Protein Level Modulation in Cellular Systems
Investigations into how this compound may modulate gene expression and protein levels in cellular systems have not been specifically detailed in published research. Techniques such as quantitative reverse transcription PCR (qRT-PCR) and western blotting are standard methods to assess these changes. For instance, studies on other benzoate (B1203000) derivatives have shown modulation of genes involved in cell cycle regulation and metabolism. nih.gov However, without specific studies on this compound, its impact on the cellular transcriptome and proteome remains unknown.
Investigations into Metabolic Impact on Key Biochemical Pathways (e.g., Glucose Utilization, Energy Metabolism)
There is a lack of specific data on the metabolic impact of this compound on key biochemical pathways like glucose utilization and energy metabolism. Research on related benzoate compounds has indicated potential effects on metabolic pathways. For example, the metabolism of benzoate itself in certain microorganisms involves the β-ketoadipate pathway, which channels the compound into central metabolism. nih.gov Analogues have also been investigated for their effects on lipid metabolism. nih.gov However, similar detailed metabolic studies for this compound are not currently available.
General Biological Screening and Activity Profiling (e.g., Antimicrobial, Antiviral, Antiproliferative Activities)
While general biological screening is a common step in the evaluation of novel chemical entities, specific data for this compound is not widely available. Benzoate derivatives, as a class, have been explored for a range of biological activities including antimicrobial and antiproliferative effects. ontosight.ainih.gov For example, certain Schiff base derivatives of benzoate have been noted for their antimicrobial properties. nih.gov However, the specific activity profile of this compound remains to be characterized.
In Vitro and Preclinical In Vivo Biotransformation and Metabolic Fate Studies
Detailed in vitro and preclinical in vivo biotransformation and metabolic fate studies for this compound are not described in the available literature. Such studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Microsomal Metabolism and Stability Characterization
The characterization of the microsomal metabolism and stability of this compound has not been specifically reported. Liver microsomes are commonly used in in vitro assays to predict the in vivo hepatic clearance of a compound. evotec.com These assays involve incubating the compound with liver microsomes and a cofactor like NADPH to initiate Phase I metabolic reactions. evotec.com The rate of disappearance of the parent compound over time is monitored to determine its intrinsic clearance. evotec.com Studies on other compounds have used this method to assess metabolic stability and identify the cytochrome P450 (CYP) enzymes involved in their metabolism. nih.gov For a structurally related azo compound, ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, in vitro biotransformation studies using rat liver microsomes were conducted, revealing several metabolic products. nih.gov However, similar data for this compound is not available.
Identification and Structural Elucidation of Metabolites
No studies detailing the in vitro or in vivo identification and structural elucidation of metabolites of this compound were found in the public domain. Therefore, no data tables on metabolite profiles can be provided.
Elucidation of Metabolic Pathways and Clearance Mechanisms
Consistent with the lack of metabolite identification, no research was found that elucidates the specific metabolic pathways involved in the biotransformation of this compound. Information regarding its primary routes of metabolism (e.g., hydrolysis, oxidation, conjugation) and the enzymes responsible is not available. Furthermore, there is no published information on the clearance mechanisms, including the extent of renal or hepatic clearance, of this compound.
Medicinal Chemistry Design Principles and Future Directions for Ethyl 4 4 Propoxybenzamido Benzoate Analogues
Rational Design Strategies for Enhanced Potency, Selectivity, and Efficacy
The rational design of analogues of ethyl 4-(4-propoxybenzamido)benzoate can be approached through systematic structural modifications aimed at optimizing interactions with a biological target. Key strategies include:
Modification of the Propoxy Group: The n-propoxy group can be altered to explore the impact of chain length, branching, and the introduction of cyclic moieties on potency and selectivity. For instance, varying the alkyl chain length could optimize hydrophobic interactions within a target's binding pocket.
Substitution on the Benzoyl Ring: Introduction of electron-donating or electron-withdrawing groups on the 4-propoxybenzoyl ring can modulate the electronic properties of the molecule, potentially enhancing binding affinity. The position of these substituents is crucial and can be guided by computational modeling.
Scaffold Hopping and Isosteric Replacement: Replacing the benzoate (B1203000) ester moiety with other functional groups, such as carboxylic acids, amides, or bioisosteres, could lead to improved pharmacokinetic properties or novel interactions with the target.
Conformational Restriction: Introducing rigid elements into the structure, for example, by cyclizing the linker between the two aromatic rings, can lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.
A hypothetical design strategy could involve synthesizing a series of analogues with varied alkoxy substituents to probe a specific binding pocket, as outlined in the table below.
| Compound | R Group (at 4-position of benzoyl moiety) | Design Rationale |
| Reference | -OCH2CH2CH3 | Parent compound |
| Analogue 1 | -OCH(CH3)2 | Introduce branching to probe pocket shape |
| Analogue 2 | -OCH2CH2CH2CH3 | Extend alkyl chain to explore larger hydrophobic regions |
| Analogue 3 | -OC(CH3)3 | Introduce steric bulk |
| Analogue 4 | -O-cyclopropyl | Introduce a rigid cyclic moiety |
Considerations for Multi-Target Drug Design and Polypharmacology
The benzamide (B126) scaffold is present in numerous multi-target drugs, suggesting that analogues of this compound could be developed to modulate multiple biological targets simultaneously. mdpi.com This polypharmacological approach is particularly relevant for complex multifactorial diseases. mdpi.com For instance, certain benzamide derivatives have been investigated as potential multi-target agents for Alzheimer's disease by concurrently inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com
Designing multi-target ligands based on the this compound scaffold would involve incorporating pharmacophoric features known to interact with different targets. This could be achieved by synthesizing hybrid molecules that combine the core benzamide structure with moieties recognized by other receptors or enzymes.
Development of this compound-Based Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating the biological function of proteins and validating drug targets. Analogues of this compound can be derivatized to create such probes. This typically involves the introduction of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a photoreactive group for photoaffinity labeling. These probes can be used to identify the cellular targets of the parent compound and to study its mechanism of action. The design of an effective chemical probe requires that the introduced modification does not significantly impair the compound's binding to its target.
Integration of Structure-Based and Ligand-Based Design Paradigms in Optimization
A powerful approach to optimizing this compound analogues involves the integration of both structure-based and ligand-based drug design methods.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD techniques like molecular docking can be employed to predict the binding mode of this compound and its analogues. This information can guide the design of new derivatives with improved complementarity to the binding site.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be utilized. nih.gov These approaches rely on the knowledge of other molecules that bind to the target of interest. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be applied to a series of synthesized analogues to identify the key structural features required for biological activity. nih.govnih.gov
| Design Paradigm | Methodology | Application to this compound Analogues |
| Structure-Based | Molecular Docking, X-ray Crystallography | Predict and validate binding modes to guide modifications for enhanced affinity. |
| Ligand-Based | QSAR, Pharmacophore Modeling | Identify key structural features and physicochemical properties correlated with activity to design more potent compounds. nih.gov |
Exploration of Emerging Medicinal Chemistry Concepts (e.g., Proteolysis Targeting Chimeras (PROTACs), Fragment-Based Drug Design)
The this compound scaffold can also be leveraged in emerging areas of medicinal chemistry:
Proteolysis Targeting Chimeras (PROTACs): A potent and selective binder derived from the this compound scaffold could be developed into a PROTAC. This would involve linking the benzamide analogue to a ligand for an E3 ubiquitin ligase. The resulting bifunctional molecule would then induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Fragment-Based Drug Design (FBDD): The core benzamide or benzoate moieties could serve as starting points in an FBDD campaign. nih.gov FBDD involves screening small, low-molecular-weight fragments to identify those that bind to the target. nih.gov These initial hits can then be grown or linked together to generate more potent lead compounds. nih.gov For example, the 4-propoxybenzoyl fragment could be identified as a binder to a particular protein, and then elaborated to improve its affinity and drug-like properties. nih.gov
Future Research Avenues and Translational Potential in Chemical Biology
Future research on this compound analogues should focus on identifying their specific biological targets and elucidating their mechanisms of action. This will be crucial for translating these findings into potential therapeutic applications. The development of potent and selective analogues, along with corresponding chemical probes, will be instrumental in these efforts. A thorough investigation of the structure-activity relationships will provide a solid foundation for the rational design of next-generation compounds with improved pharmacological profiles. The versatility of the benzamide scaffold suggests that these analogues could find applications in various disease areas, warranting further exploration of their chemical biology.
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(4-propoxybenzamido)benzoate to ensure high purity?
The compound can be synthesized via multi-step reactions. A common approach involves reacting ethyl 4-aminobenzoate with 4-propoxybenzoyl chloride in anhydrous ethanol under reflux, followed by purification using column chromatography (ethyl acetate/hexane, 1:3). Intermediate steps may require deprotection or functional group transformations, with progress monitored by thin-layer chromatography (TLC) . Final purity is confirmed via melting point analysis, FT-IR, and NMR spectroscopy .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm the presence of propoxy, benzamido, and ester groups (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.3 ppm for ethoxy protons) .
- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
- Elemental microanalysis : Ensures stoichiometric accuracy (C, H, N within ±0.4% of theoretical values) .
Q. How can thin-layer chromatography (TLC) be applied to monitor synthesis intermediates?
Use silica gel plates with a mobile phase of ethyl acetate:hexane (1:4). Spot reaction aliquots at 0, 2, and 4 hours. A single spot with Rf ~0.5 indicates completion. Staining with iodine vapor or UV visualization (254 nm) helps detect intermediates .
Advanced Research Questions
Q. How do reaction parameters (solvent, temperature) influence the yield of this compound?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in benzamido formation but may require post-reaction ethanol dilution to precipitate the product .
- Temperature : Reflux (~80°C) accelerates acylation but must be balanced against side reactions (e.g., ester hydrolysis). Lower temperatures (~40°C) with catalytic acetic acid improve selectivity for amide bond formation .
Q. What methodologies resolve discrepancies in reactivity data when comparing this compound with analogous initiators?
Contradictions in reactivity (e.g., degree of conversion in polymer systems) can arise from co-initiator interactions. For example, ethyl 4-(dimethylamino)benzoate shows higher reactivity than methacrylate-based amines due to its electron-donating dimethylamino group. To validate, conduct differential scanning calorimetry (DSC) under identical curing conditions and compare activation energies .
Q. How can SHELX software be utilized for crystal structure determination of derivatives?
- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation).
- Structure solution : Apply SHELXD for direct methods or SHELXS for Patterson maps.
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions in benzamido groups). Disordered propoxy chains require constraints (ISOR, DELU) .
Q. What experimental designs are recommended for evaluating antitumor activity in vitro?
- Cell lines : Use human carcinoma cells (e.g., MCF-7, HepG2) with non-cancerous controls (e.g., HEK-293).
- Dosage : Test concentrations from 1–100 μM over 48–72 hours.
- Assays : MTT for viability, Annexin V/PI staining for apoptosis, and Western blot for caspase-3 activation. Compare IC50 values with cisplatin as a positive control .
Q. How can computational methods predict the biological target affinity of this compound?
- Docking studies : Use AutoDock Vina with protein targets (e.g., EGFR, COX-2) from the PDB (e.g., 1M17).
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with Thr790, hydrophobic packing with propoxy groups). Validate via molecular dynamics simulations (RMSD < 2.0 Å over 100 ns) .
Methodological Considerations for Data Analysis
Q. How to address low reproducibility in crystallographic data for structurally similar derivatives?
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
